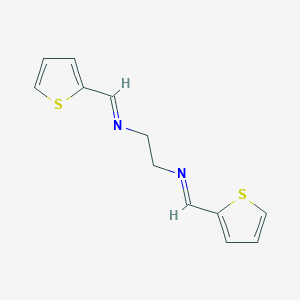

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine

Descripción general

Descripción

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is an organic compound with the molecular formula C12H10N2S2 This compound is characterized by the presence of two thienylmethylene groups attached to an ethanediamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1,2-ethanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thienylmethylene groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thienylmethylene groups.

Reduction: Reduced forms of the Schiff base.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Coordination Chemistry

One of the primary applications of N1,N2-bis(thiophen-2-ylmethylene)ethane-1,2-diamine lies in coordination chemistry. It acts as a ligand that can form stable complexes with various metal ions, which are crucial for catalysis and materials science.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Co(II) | Bidentate Complexes | Catalysis in polymerization |

| Cu(I) | Tetrahedral Geometry | Coordination chemistry studies |

| Zn(II) | Tridentate Complexes | Material science applications |

Studies have shown that complexes formed with cobalt ions exhibit excellent catalytic activity in vinyl addition polymerization processes . The formation of these complexes is essential for developing new catalysts that can enhance reaction efficiencies in organic synthesis.

Pharmaceutical Applications

The compound has also been investigated for its potential biological activities. Research indicates that this compound may possess antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent .

Material Science

In material science, the compound is explored for its role in creating novel materials with enhanced properties. Its coordination complexes are used to develop conductive polymers and other advanced materials.

Table 2: Material Applications of this compound

| Application Area | Description |

|---|---|

| Conductive Polymers | Used as a precursor for synthesizing conductive materials |

| Sensor Technology | Employed in sensors due to its electronic properties |

The ability to form stable complexes allows for the tuning of material properties, making it suitable for applications in electronics and sensor technology .

Synthesis Techniques

The synthesis of this compound typically involves the condensation reaction between thiophene derivatives and ethylenediamine. This method highlights the compound's versatility and ease of preparation.

Synthesis Steps:

- Combine thiophene derivatives with ethylenediamine in an appropriate solvent.

- Heat the mixture under reflux conditions to promote condensation.

- Purify the resulting product through recrystallization or chromatography.

This straightforward synthesis route facilitates further modifications to enhance its properties or tailor it for specific applications .

Mecanismo De Acción

The mechanism of action of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The Schiff base structure allows it to participate in various biochemical pathways, potentially leading to antimicrobial or therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N~1~,N~2~-bis(2-furylmethylene)-1,2-ethanediamine

- N~1~,N~2~-bis(2-pyridylmethylene)-1,2-ethanediamine

- N~1~,N~2~-bis(2-benzylmethylene)-1,2-ethanediamine

Uniqueness

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is unique due to the presence of thienylmethylene groups, which impart distinct electronic and steric properties

Actividad Biológica

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of two thiophen-2-ylmethylene groups linked to an ethane-1,2-diamine backbone. This unique arrangement allows it to exhibit various biological activities, including antioxidant properties and potential interactions with metal ions.

Biological Activities

The compound has been studied for several biological activities:

- Antioxidant Properties : Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves a condensation reaction between thiophen-2-carboxaldehyde and ethylenediamine. The reaction conditions can be optimized to enhance yield and purity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antioxidant Activity Assessment : A study evaluated the compound's ability to reduce oxidative stress in human cell lines. The results demonstrated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of several conventional antibiotics.

- Cytotoxicity in Cancer Cells : A recent investigation into its cytotoxic effects revealed that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity comparable to known chemotherapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells |

Table 2: Synthesis Parameters

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Thiophen-2-carboxaldehyde + Ethylenediamine | Reflux in ethanol for 6 hours | 85 |

Propiedades

IUPAC Name |

1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)ethyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDUJQMMZMEMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NCCN=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283172 | |

| Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-94-7 | |

| Record name | NSC30214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.